tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate
Overview
Description
tert-Butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate: is a complex organic compound that features a tert-butyl carbamate protecting group. This compound is notable for its applications in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The presence of a bromine atom and a phenyl group adds to its reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate typically involves multiple steps:
Formation of the Carbamate Group: The initial step often involves the protection of an amine group using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate.
Coupling Reactions: The final step involves coupling the brominated intermediate with a phenyl-substituted butanone derivative under conditions that favor the formation of the desired product. This may involve the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate makes it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction Reactions: The carbonyl group in the compound can undergo reduction to form alcohols. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can be oxidized under specific conditions to introduce additional functional groups, such as hydroxyl or carboxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction: Conversion of ketones to secondary alcohols.
Oxidation: Introduction of hydroxyl or carboxyl groups on the phenyl ring.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s derivatives are explored for their potential biological activities. For instance, modifications of the phenyl and carbamate groups can lead to compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the chemical industry, this compound is used in the synthesis of polymers and materials with specific properties
Mechanism of Action
The mechanism by which tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate exerts its effects depends on the specific reactions it undergoes Generally, the carbamate group serves as a protecting group for amines, preventing unwanted reactions during multi-step synthesis
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[(2R)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl N-[(2R)-4-iodo-3-oxo-1-phenylbutan-2-yl]carbamate: Similar structure but with an iodine atom instead of bromine.
tert-Butyl N-[(2R)-4-fluoro-3-oxo-1-phenylbutan-2-yl]carbamate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts. This reactivity can be advantageous in synthetic applications where rapid and efficient substitution is desired.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry Its unique structure and reactivity make it a valuable intermediate in the development of complex molecules and materials
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNTUEOUWGOIHI-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823806-88-8 | |
Record name | tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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